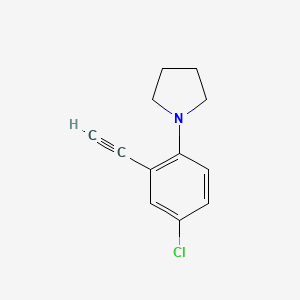

1-(4-Chloro-2-ethynylphenyl)pyrrolidine

Description

BenchChem offers high-quality 1-(4-Chloro-2-ethynylphenyl)pyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Chloro-2-ethynylphenyl)pyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H12ClN |

|---|---|

Molecular Weight |

205.68 g/mol |

IUPAC Name |

1-(4-chloro-2-ethynylphenyl)pyrrolidine |

InChI |

InChI=1S/C12H12ClN/c1-2-10-9-11(13)5-6-12(10)14-7-3-4-8-14/h1,5-6,9H,3-4,7-8H2 |

InChI Key |

SSKZDDGKGVSTEK-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=C(C=CC(=C1)Cl)N2CCCC2 |

Origin of Product |

United States |

Significance of Pyrrolidine and Ethynyl Moieties in Contemporary Chemical Research

The pyrrolidine (B122466) ring and the ethynyl (B1212043) group are prevalent structural motifs in modern chemical research, particularly in the realms of medicinal chemistry and materials science.

The pyrrolidine moiety , a five-membered saturated nitrogen-containing heterocycle, is a cornerstone in the design of biologically active compounds. nih.gov Its saturated, three-dimensional structure allows for the exploration of chemical space in ways that flat, aromatic rings cannot. nih.gov This non-planar geometry can lead to specific and high-affinity interactions with biological targets. nih.gov Furthermore, the nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor, and if unsubstituted, the N-H group can be a hydrogen bond donor, contributing to binding affinity. nih.gov The pyrrolidine scaffold is found in numerous natural products and FDA-approved drugs, highlighting its importance in drug discovery. nih.govnih.gov Research has shown that pyrrolidine derivatives exhibit a wide range of biological activities, including acting as inhibitors of enzymes and modulators of receptors. nih.govnih.gov

The ethynyl moiety (a carbon-carbon triple bond) is also a valuable functional group in contemporary research. Its linear and rigid nature makes it an effective linker between different parts of a molecule, allowing for precise control over molecular geometry. nih.gov In medicinal chemistry, the ethynyl group can serve as a pharmacophore, directly interacting with biological targets. It is also recognized as a bioisostere for other chemical groups, meaning it can replace them to improve properties like metabolic stability without losing biological activity. nih.gov The terminal ethynyl group is particularly useful as a chemical handle for "click chemistry," a set of powerful and reliable reactions for synthesizing complex molecules. nih.gov

The combination of a pyrrolidine ring and an ethynyl group on a phenyl scaffold, as seen in 1-(4-Chloro-2-ethynylphenyl)pyrrolidine, suggests a molecule with potential for specific three-dimensional interactions and the possibility for further functionalization, making it an interesting candidate for academic investigation.

Current Research Landscape and Emerging Academic Interest in the Compound Class

While specific studies on 1-(4-Chloro-2-ethynylphenyl)pyrrolidine are limited, the broader class of substituted ethynylphenyl amines and pyrrolidines is an active area of research.

In medicinal chemistry, there is a continuous search for new scaffolds that can be used to develop drugs for a wide range of diseases. The combination of a pyrrolidine (B122466) ring, which can provide crucial interactions with protein targets, and an ethynyl (B1212043) group, which can act as a rigid linker or a reactive handle, makes this class of compounds attractive for drug discovery. nih.gov For instance, substituted pyrrolidines are being investigated for their potential as anti-inflammatory and analgesic agents. nih.gov The presence of a 4-chlorophenyl group in related structures has been associated with various biological activities. nih.gov

In materials science, molecules containing ethynyl groups are of interest for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The rigid, linear nature of the ethynyl group can facilitate the formation of ordered molecular structures, which is crucial for efficient charge transport. The ability to functionalize the terminal alkyne allows for the tuning of the electronic properties of these materials.

The academic interest in this compound class is therefore driven by the potential to create novel molecules with tailored biological or material properties. The modular nature of their synthesis allows for the systematic variation of the substituents on the phenyl ring and the pyrrolidine moiety, enabling the exploration of structure-activity or structure-property relationships.

Structure Activity Relationship Sar and Medicinal Chemistry of the 1 4 Chloro 2 Ethynylphenyl Pyrrolidine Scaffold

Systematic Exploration of Structural Modifications and Their Academic Implications

The exploration of the chemical space around the 1-(4-chloro-2-ethynylphenyl)pyrrolidine core is crucial for understanding how structural changes influence biological activity. nih.govnih.gov This involves a systematic approach to modifying different parts of the molecule, including the pyrrolidine (B122466) ring, the chlorinated phenyl ring, and the ethynyl (B1212043) group.

The pyrrolidine ring is a versatile scaffold in drug discovery, offering opportunities for modification to enhance biological activity and physicochemical properties. nih.govnih.gov The nitrogen atom of the pyrrolidine ring is a key site for derivatization. nih.gov Modifications at this position can influence the molecule's basicity, polarity, and ability to form hydrogen bonds, all of which can impact target binding and pharmacokinetic properties. nih.govmdpi.com

Introducing various substituents on the pyrrolidine nitrogen can lead to a diverse range of analogues. For instance, the addition of small alkyl groups, aryl groups, or more complex heterocyclic systems could significantly alter the compound's biological profile. The stereochemistry of the pyrrolidine ring also plays a critical role, as different stereoisomers can exhibit distinct biological activities due to their unique three-dimensional arrangements. nih.govnih.gov

Furthermore, modifications to the pyrrolidine ring itself, such as the introduction of substituents at other positions or altering the ring size, can provide valuable insights into the SAR. researchgate.net For example, fluorination of the pyrrolidine ring is known to induce significant conformational changes that can impact biological roles. beilstein-journals.org

Table 1: Hypothetical Derivatizations of the Pyrrolidine Moiety and Potential Biological Implications

| Modification | Potential Impact on Properties | Potential Biological Implications |

| N-alkylation | Increased lipophilicity, altered basicity | Changes in cell permeability and target affinity |

| N-arylation | Introduction of aromatic interactions | Enhanced binding to aromatic pockets in target proteins |

| Ring substitution (e.g., hydroxylation, fluorination) | Altered polarity, conformational restriction | Improved binding affinity, metabolic stability |

| Ring expansion/contraction | Modified spatial arrangement of substituents | Altered fit within the target's binding site |

The chlorinated phenyl ring is another critical component of the scaffold, and the position and nature of substituents on this ring can profoundly affect biological activity. nih.goveurochlor.org The chlorine atom at the 4-position influences the electronic properties and lipophilicity of the molecule. acs.orgrsc.org The introduction of a chlorine substituent can lead to remarkable improvements in potency and can affect pharmacokinetic parameters. acs.org

Systematic replacement of the chlorine atom with other halogens (e.g., fluorine, bromine) or with electron-donating or electron-withdrawing groups can help to probe the electronic and steric requirements for optimal activity. nih.gov Additionally, the introduction of further substituents on the phenyl ring can explore new interaction points with the biological target. researchgate.net For example, the presence of a chloro group at the fourth position of a phenyl group in some compounds has been shown to have a significant impact on their biological activity. researchgate.net

Table 2: Illustrative Substituent Effects on the Phenyl Ring

| Substituent Modification | Electronic Effect | Potential Impact on Biological Activity |

| Replacement of Chlorine with Fluorine | Increased electronegativity, smaller size | Altered binding interactions and metabolic stability |

| Replacement of Chlorine with Bromine | Increased size and polarizability | Potential for enhanced van der Waals interactions |

| Addition of an Electron-Donating Group (e.g., -OCH3) | Increased electron density in the ring | Modulation of target affinity through electronic effects |

| Addition of an Electron-Withdrawing Group (e.g., -NO2) | Decreased electron density in the ring | Altered electronic interactions with the target |

The ethynyl group is a versatile functional group that can participate in various chemical reactions, making it a valuable handle for further derivatization and exploration of chemical space. chemrxiv.org The linear geometry of the ethynyl group also imparts specific conformational constraints on the molecule.

One common strategy for modifying the ethynyl moiety is through click chemistry, which allows for the efficient and specific introduction of a wide variety of substituents. chemrxiv.org This can lead to the generation of a large library of derivatives with diverse functionalities. Another approach is the conversion of the ethynyl group to other functional groups, such as alkynes, alkenes, or even heterocyclic rings, to explore a broader range of chemical space and potential biological activities.

Table 3: Examples of Ethynyl Moiety Modifications

| Modification Strategy | Resulting Functional Group | Potential for Further Derivatization |

| Click Chemistry (e.g., with azides) | Triazole | High |

| Sonogashira Coupling | Substituted alkyne | High |

| Reduction | Alkene or Alkane | Low to Moderate |

| Cycloaddition Reactions | Heterocyclic rings | High |

Elucidation of Essential Pharmacophores for Biological Activity

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For the 1-(4-chloro-2-ethynylphenyl)pyrrolidine scaffold, identifying the essential pharmacophoric features is key to designing more potent and selective analogues.

Based on the structural components, the key pharmacophoric elements likely include:

The pyrrolidine nitrogen: Potentially acting as a hydrogen bond acceptor or a basic center.

The chlorinated phenyl ring: Contributing to hydrophobic and electronic interactions. The chlorine atom may form specific halogen bonds with the target.

The ethynyl group: Acting as a rigid linker and potentially participating in π-stacking or other non-covalent interactions.

Computational modeling and experimental screening of a focused library of analogues can help to refine the pharmacophore model and provide a deeper understanding of the key interactions driving biological activity.

Design and Synthesis of Bioisosteric Analogues

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. researchgate.netu-tokyo.ac.jp For the 1-(4-chloro-2-ethynylphenyl)pyrrolidine scaffold, several bioisosteric replacements can be considered.

For instance, the pyrrolidine ring could be replaced by other five-membered nitrogen heterocycles like piperidine (B6355638) or morpholine (B109124) to assess the impact of ring size and the presence of additional heteroatoms. nih.gov The chlorine atom on the phenyl ring could be substituted with a trifluoromethyl group, which is a common bioisostere for chlorine due to its similar size and electronic properties. rsc.org The ethynyl group could be replaced by a cyano group or a small heterocyclic ring like an oxadiazole, which can mimic its linear geometry and electronic character. mdpi.com

Table 4: Potential Bioisosteric Replacements

| Original Moiety | Bioisosteric Replacement | Rationale |

| Pyrrolidine | Piperidine, Morpholine | Alter ring size and polarity |

| Chlorine | Trifluoromethyl (-CF3) | Similar size and electronic properties |

| Ethynyl | Cyano (-CN), 1,2,4-Oxadiazole | Mimic linear geometry and electronic character |

Conformational Analysis and its Correlation with Observed Biological Activities

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. rsc.org Conformational analysis of the 1-(4-chloro-2-ethynylphenyl)pyrrolidine scaffold can provide valuable insights into the preferred spatial arrangement of the different structural motifs and how this correlates with biological activity.

By comparing the conformational preferences of active and inactive analogues, it is possible to identify the bioactive conformation, which is the specific three-dimensional structure that binds to the biological target. This information is invaluable for the rational design of new compounds with improved activity and selectivity.

Information regarding "1-(4-Chloro-2-ethynylphenyl)pyrrolidine" is not available in the public domain.

Extensive searches for scientific literature and data pertaining to the chemical compound "1-(4-Chloro-2-ethynylphenyl)pyrrolidine" have yielded no specific information regarding its molecular target identification, ligand-receptor interactions, or any of the other detailed pharmacological aspects requested.

The search results did identify studies on related but structurally distinct compounds containing a pyrrolidine moiety. These included research on the anti-inflammatory properties of 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine, which was found to inhibit Toll-like receptor (TLR) signaling pathways, and various pyrrolidine-2,5-dione derivatives investigated for their anticonvulsant and antinociceptive activities, which were found to interact with voltage-gated sodium and calcium channels. nih.govmdpi.com However, these findings are specific to the compounds studied in those papers and cannot be attributed to "1-(4-Chloro-2-ethynylphenyl)pyrrolidine".

Due to the strict requirement to focus solely on "1-(4-Chloro-2-ethynylphenyl)pyrrolidine" and the absence of any available research data for this specific compound, it is not possible to generate the requested article with scientifically accurate and verifiable information for the outlined sections:

Molecular Target Identification and Ligand Receptor Interactions of 1 4 Chloro 2 Ethynylphenyl Pyrrolidine

Investigation of Ligand-Induced Conformational Changes in Target Proteins

Without any primary or secondary research sources detailing the biological activity and molecular interactions of "1-(4-Chloro-2-ethynylphenyl)pyrrolidine," the creation of an informative and accurate article as per the provided instructions is not feasible.

Computational Analysis of 1-(4-Chloro-2-ethynylphenyl)pyrrolidine: A Theoretical Perspective

Initial searches for specific computational and theoretical studies on the chemical compound 1-(4-Chloro-2-ethynylphenyl)pyrrolidine have not yielded dedicated research articles or datasets. Therefore, this article will outline the established computational chemistry and theoretical methodologies that would be applied to investigate this molecule, based on general principles and studies of structurally related compounds.

Computational chemistry provides a powerful lens for predicting and understanding the behavior of molecules at an atomic level. For a novel compound like 1-(4-Chloro-2-ethynylphenyl)pyrrolidine, a systematic theoretical investigation would be invaluable for elucidating its electronic properties, potential biological activity, and dynamic behavior. This article explores the computational methodologies that would be employed in such a study, following a structured approach from electronic structure to virtual screening.

Computational Chemistry and Theoretical Studies on 1 4 Chloro 2 Ethynylphenyl Pyrrolidine

Fragment-Based Drug Design (FBDD) Approaches Leveraging the Scaffold

General information on related pyrrolidine-containing compounds, computational chemistry methodologies, and fragment-based drug design exists. However, per the strict instructions to focus solely on "1-(4-Chloro-2-ethynylphenyl)pyrrolidine" and not introduce information outside the explicit scope, this general information cannot be used to construct the requested article.

In Vitro Pharmacological and Biochemical Evaluation of 1 4 Chloro 2 Ethynylphenyl Pyrrolidine

Cell-Based Functional Assays for Receptor Agonism/Antagonism

To determine if 1-(4-Chloro-2-ethynylphenyl)pyrrolidine modulates the activity of specific receptors, cell-based functional assays are essential. These assays measure the downstream consequences of receptor activation or inhibition in a living cell. A typical approach involves using engineered cell lines (e.g., HEK293, CHO) that stably or transiently express a target receptor.

The compound would be tested for its ability to act as an agonist (a substance that initiates a physiological response when combined with a receptor) or an antagonist (a substance that interferes with or inhibits the physiological action of another). Common assay formats include:

Second Messenger Assays: Measuring changes in intracellular signaling molecules like cyclic AMP (cAMP) or calcium ions (Ca2+) following compound exposure.

Reporter Gene Assays: Using a reporter gene (e.g., luciferase, β-galactosidase) linked to a response element that is activated by the receptor's signaling pathway. An increase or decrease in reporter signal indicates agonism or antagonism, respectively.

The results would quantify the compound's effect, but no such data is currently published for 1-(4-Chloro-2-ethynylphenyl)pyrrolidine.

Table 1: Representative Cell-Based Functional Assay Data This table is illustrative of how data would be presented. No public data is available for this compound.

| Target Receptor | Cell Line | Assay Type | Activity | Potency (EC₅₀/IC₅₀) | Efficacy (% of Control) |

|---|---|---|---|---|---|

| Receptor X | HEK293 | cAMP Assay | No data available | No data available | No data available |

| Receptor Y | CHO | Calcium Flux | No data available | No data available | No data available |

| Receptor Z | HeLa | Reporter Gene | No data available | No data available | No data available |

Biochemical Assays for Enzyme Inhibition or Activation Profiling

Biochemical assays are conducted to determine if 1-(4-Chloro-2-ethynylphenyl)pyrrolidine directly interacts with and modulates the activity of purified enzymes. These assays are critical for identifying potential therapeutic targets, such as kinases, proteases, or metabolic enzymes. The compound would be incubated with an isolated enzyme and its specific substrate, and the rate of product formation would be measured.

A decrease in enzyme activity would indicate inhibition, while an increase would suggest activation. The potency of inhibition is typically expressed as the IC₅₀ value—the concentration of the compound required to reduce enzyme activity by 50%. Despite the prevalence of the pyrrolidine (B122466) scaffold in enzyme inhibitors, specific profiling data for 1-(4-Chloro-2-ethynylphenyl)pyrrolidine has not been reported. nih.govresearchgate.net

Table 2: Representative Enzyme Inhibition Profile This table is illustrative of how data would be presented. No public data is available for this compound.

| Target Enzyme | Assay Method | Activity | Potency (IC₅₀) |

|---|---|---|---|

| Kinase A | Luminescence | No data available | No data available |

| Protease B | FRET | No data available | No data available |

| Phosphatase C | Colorimetric | No data available | No data available |

High-Throughput Screening (HTS) Methodologies for Analogues

High-Throughput Screening (HTS) is a drug discovery process that allows for the rapid automated testing of large numbers of chemical compounds against a specific biological target. If 1-(4-Chloro-2-ethynylphenyl)pyrrolidine were identified as a "hit" compound with desirable activity, HTS methodologies would be employed to screen a library of its structural analogues.

The goal of such a campaign would be to identify analogues with improved potency, selectivity, or other pharmacological properties. A robust and miniaturized version of a primary assay (either cell-based or biochemical) would be developed and optimized for an automated platform, typically in 384-well or 1536-well plate format. Data from the screen would be used to establish structure-activity relationships (SAR) for the chemical series.

Ligand Efficacy and Potency Determination in Defined Biological Systems

Once a biological target is confirmed, detailed studies are performed to quantify the compound's efficacy and potency.

Potency refers to the concentration of a ligand required to produce a defined effect. It is commonly measured by the half-maximal effective concentration (EC₅₀) for agonists or the half-maximal inhibitory concentration (IC₅₀) for antagonists/inhibitors.

Efficacy describes the maximum biological response a ligand can produce upon binding to its target.

These parameters are determined by generating dose-response curves, where a biological system is exposed to a range of compound concentrations. While the molecular determinants of efficacy and potency are complex, their precise measurement is crucial for characterizing a compound's pharmacological profile. No public efficacy or potency data exists for 1-(4-Chloro-2-ethynylphenyl)pyrrolidine.

Cell-Free System Assays for Direct Molecular Interaction Studies

To confirm direct binding to a biological target and to measure the affinity of this interaction, cell-free assays are utilized. These techniques measure the binding event between the compound and a purified target protein (e.g., a receptor or enzyme) in the absence of cellular components.

Key methodologies include:

Surface Plasmon Resonance (SPR): Measures changes in refractive index on a sensor chip when a ligand binds to an immobilized target, providing kinetic data (on- and off-rates) and the dissociation constant (K_d).

Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding, directly determining the binding affinity (K_d), stoichiometry, and thermodynamic parameters.

Radioligand Binding Assays: Involves competition between the test compound and a radiolabeled ligand for binding to the target.

These assays provide fundamental information about the molecular interaction, but no such studies have been published for 1-(4-Chloro-2-ethynylphenyl)pyrrolidine.

Table 3: Representative Direct Binding Affinity Data This table is illustrative of how data would be presented. No public data is available for this compound.

| Target Protein | Assay Method | Binding Affinity (K_d/K_i) |

|---|---|---|

| Protein X | Surface Plasmon Resonance (SPR) | No data available |

| Protein Y | Isothermal Titration Calorimetry (ITC) | No data available |

| Protein Z | Radioligand Binding Assay | No data available |

Assessment of Compound Selectivity Across Multiple Biological Targets

Selectivity is a critical parameter for a potential therapeutic agent, as off-target interactions can lead to undesirable side effects. To assess the selectivity of 1-(4-Chloro-2-ethynylphenyl)pyrrolidine, it would be screened against a broad panel of diverse biological targets, including various receptors, enzymes, ion channels, and transporters.

These large-scale selectivity panels are often performed by contract research organizations (CROs). The results would reveal whether the compound's activity is confined to its intended target or if it interacts with multiple proteins. A highly selective compound would show potent activity at its primary target with little to no activity at other targets at comparable concentrations. There is no publicly available selectivity profile for this compound.

Mechanisms of Cellular Uptake and Intracellular Localization (in vitro models)

Understanding how a compound enters cells and where it localizes is crucial for interpreting its biological activity. In vitro models are used to study these mechanisms.

Cellular Uptake and Permeability: The Caco-2 cell monolayer model is a widely used method to predict intestinal drug absorption. Cells are grown on a semi-permeable membrane, and the rate at which the compound transverses the monolayer from the apical (intestinal lumen) to the basolateral (blood) side is measured to determine its apparent permeability coefficient (P_app).

Intracellular Localization: Techniques like confocal fluorescence microscopy can be used to visualize the compound's distribution within the cell. This often requires synthesizing a fluorescently tagged version of the compound. Alternatively, cell fractionation followed by analytical techniques like liquid chromatography-mass spectrometry (LC-MS) can quantify the compound's concentration in different organelles (e.g., nucleus, mitochondria, cytoplasm).

Currently, there is no published research on the cellular uptake or localization of 1-(4-Chloro-2-ethynylphenyl)pyrrolidine.

Design and Synthesis of Analogues and Derivates of 1 4 Chloro 2 Ethynylphenyl Pyrrolidine

Rational Design Principles for Scaffold Diversification

Rational drug design for the diversification of the 1-(4-Chloro-2-ethynylphenyl)pyrrolidine scaffold would be guided by its potential biological targets, which could include protein kinases due to the presence of a substituted aromatic ring that can engage in key interactions within an ATP-binding site. purdue.edunih.govscispace.comnih.govresearchgate.net The design process would involve a multi-faceted approach, integrating computational methods with an understanding of synthetic feasibility.

Key Diversification Points: The core scaffold of 1-(4-Chloro-2-ethynylphenyl)pyrrolidine offers several points for chemical modification to probe the SAR. These include:

The Pyrrolidine (B122466) Ring: Modifications can include the introduction of substituents at various positions (e.g., 2-, 3-, 4-, and 5-positions), altering the ring size to a piperidine (B6355638) or azetidine, or replacing it with other heterocyclic systems. The stereochemistry of the pyrrolidine ring is also a critical factor, as different stereoisomers can exhibit distinct biological activities.

The Phenyl Ring: The substitution pattern on the phenyl ring can be altered. This includes changing the position of the chloro and ethynyl (B1212043) groups, as well as introducing additional substituents to modulate electronic properties and steric interactions with the target protein.

The Chloro and Ethynyl Groups: These functional groups can be replaced with other bioisosteres to fine-tune the compound's properties. For instance, the chloro group could be replaced with other halogens (F, Br, I) or small alkyl groups, while the ethynyl group could be replaced with other small, rigid linkers.

Computational Approaches: Molecular modeling and computational chemistry would play a pivotal role in the rational design process. Techniques such as molecular docking could be used to predict the binding modes of proposed analogues within the active site of a target protein. Quantitative Structure-Activity Relationship (QSAR) studies could help in identifying the physicochemical properties that are crucial for biological activity.

Table 1: Potential Modifications for Scaffold Diversification

| Scaffold Position | Potential Modifications | Rationale |

| Pyrrolidine Ring | Substitution, Ring Size Variation, Heterocycle Replacement | Explore new interactions, modulate solubility and metabolic stability. |

| Phenyl Ring | Altered Substitution Pattern, Additional Substituents | Optimize binding affinity and selectivity. |

| Chloro Group | Other Halogens, Small Alkyl Groups | Fine-tune electronic and steric properties. |

| Ethynyl Group | Cyano, Small Alkynes, Other Rigid Linkers | Modulate binding interactions and metabolic stability. |

Combinatorial Chemistry and Parallel Synthesis Strategies

To efficiently explore the SAR of the 1-(4-Chloro-2-ethynylphenyl)pyrrolidine scaffold, combinatorial chemistry and parallel synthesis techniques can be employed to generate large libraries of analogues. nih.govwikipedia.orgimperial.ac.ukamericanpeptidesociety.org These approaches allow for the rapid synthesis of a diverse set of compounds by systematically varying the building blocks at each diversification point.

Solid-Phase and Solution-Phase Synthesis: Both solid-phase organic synthesis (SPOS) and solution-phase parallel synthesis can be utilized. In SPOS, the pyrrolidine or phenyl moiety could be attached to a solid support, allowing for the use of excess reagents and simplified purification. wikipedia.org Solution-phase parallel synthesis offers the advantage of easier reaction monitoring and scalability. nih.govresearchgate.net

Library Design: A representative combinatorial library could be designed by reacting a common intermediate, such as a substituted 2-ethynylphenylamine, with a diverse set of pyrrolidine precursors. Alternatively, a common pyrrolidine-containing building block could be coupled with a variety of substituted phenylboronic acids or halides.

Example of a Parallel Synthesis Approach: A library of 1-(4-Chloro-2-ethynylphenyl)pyrrolidine analogues could be synthesized in parallel by reacting 4-chloro-2-ethynylaniline (B8242597) with a variety of substituted epoxides to form a library of amino alcohols, which can then be cyclized to form the corresponding pyrrolidine derivatives.

Green Chemistry Principles in Analogue Synthesis

The application of green chemistry principles in the synthesis of analogues is crucial for minimizing the environmental impact of drug discovery and development. rsc.orgmdpi.comnih.gov Key green chemistry strategies applicable to the synthesis of 1-(4-Chloro-2-ethynylphenyl)pyrrolidine derivatives include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives such as water, ethanol, or supercritical CO2.

Catalysis: Employing catalytic reactions, particularly those using non-toxic and abundant metals, to reduce waste and improve atom economy. For instance, palladium-catalyzed cross-coupling reactions like the Sonogashira coupling, which is key for introducing the ethynyl group, can be optimized to use lower catalyst loadings and greener reaction conditions.

Energy Efficiency: Utilizing microwave-assisted synthesis or other energy-efficient techniques to reduce reaction times and energy consumption.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thereby reducing waste.

Greener Sonogashira Coupling: A key step in the synthesis of the target scaffold is the Sonogashira coupling of a terminal alkyne with an aryl halide. Green approaches to this reaction include the use of water as a solvent, copper-free conditions, and recyclable catalysts.

Strategic Implementation of Bioisosteric Replacements

Replacement of the Chloro Group: The chloro group can be replaced with other halogens like fluorine or bromine to modulate the electronic nature and lipophilicity of the phenyl ring. Non-classical bioisosteres such as a trifluoromethyl group or a cyano group could also be explored.

Replacement of the Ethynyl Group: The ethynyl group is a versatile functional group that can act as a rigid linker and a hydrogen bond acceptor. Bioisosteric replacements could include a cyano group, a small alkene, or other small, rigid heterocyclic rings.

Replacement of the Pyrrolidine Ring: The pyrrolidine ring can be replaced with other five- or six-membered heterocyclic rings such as piperidine, morpholine (B109124), or thiomorpholine (B91149) to explore different spatial arrangements and hydrogen bonding capabilities. The choice of the bioisostere would depend on the desired changes in properties such as basicity, polarity, and metabolic stability. cambridgemedchemconsulting.com

Table 2: Potential Bioisosteric Replacements

| Functional Group | Bioisosteric Replacement | Potential Impact |

| Chloro | F, Br, CF3, CN | Modulate electronics, lipophilicity, and metabolic stability. |

| Ethynyl | CN, C=C, small heterocycles | Alter rigidity, polarity, and hydrogen bonding. |

| Pyrrolidine | Piperidine, Morpholine, Thiazolidine | Modify basicity, solubility, and pharmacokinetic properties. |

Pro-drug and Soft-drug Design Methodologies based on the Compound's Structure

Pro-drug and soft-drug design strategies can be employed to improve the pharmacokinetic properties of 1-(4-Chloro-2-ethynylphenyl)pyrrolidine, such as its absorption, distribution, metabolism, and excretion (ADME) profile. google.comchemrxiv.orgrsc.org

Pro-drug Design: A pro-drug is an inactive or less active derivative of a drug molecule that is converted to the active form in the body. For the target compound, a pro-drug strategy could involve modifying the pyrrolidine nitrogen. For example, an N-acyl or N-alkoxycarbonyl derivative could be synthesized, which might be cleaved by esterases or other enzymes in vivo to release the active parent compound. This approach could be used to improve oral bioavailability or to target the drug to specific tissues.

Soft-drug Design: A soft drug is a biologically active compound that is designed to undergo predictable and controlled metabolism to inactive and non-toxic metabolites after exerting its therapeutic effect. For the 1-(4-Chloro-2-ethynylphenyl)pyrrolidine scaffold, a soft-drug approach might involve introducing metabolically labile groups. For instance, an ester group could be incorporated, which would be readily hydrolyzed to an inactive carboxylic acid metabolite.

Synthesis of Chemically Stabilized Analogues for Enhanced Research Utility

The chemical stability of a compound is a critical factor for its utility as a research tool and its potential as a drug candidate. researchgate.netresearchgate.netbiomedgrid.comnih.gov The ethynyl group in 1-(4-Chloro-2-ethynylphenyl)pyrrolidine could be susceptible to metabolic degradation, such as oxidation. Therefore, the synthesis of chemically stabilized analogues may be necessary.

Strategies for Enhancing Chemical Stability:

Blocking Metabolic Hotspots: If the ethynyl group is identified as a metabolic hotspot, it could be replaced with a more stable bioisostere, such as a cyclopropyl (B3062369) group or a fluoro-substituted vinyl group.

Introduction of Steric Hindrance: Introducing bulky substituents near the ethynyl group could sterically hinder the approach of metabolic enzymes, thereby increasing the compound's metabolic stability.

Modification of Electronic Properties: Altering the electronic properties of the phenyl ring by introducing electron-withdrawing or electron-donating groups could influence the reactivity of the ethynyl group and its susceptibility to metabolism.

Advanced Analytical Characterization for Research Insights on 1 4 Chloro 2 Ethynylphenyl Pyrrolidine

High-Resolution Mass Spectrometry for Mechanistic Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for identifying and structurally elucidating metabolites of novel compounds. nih.govnih.govijpras.com This method provides highly accurate mass measurements, enabling the determination of elemental compositions for both the parent compound and its metabolic products. news-medical.net Coupled with liquid chromatography (LC-HRMS), it allows for the separation and sensitive detection of metabolites in complex biological matrices. nih.gov Data-dependent acquisition methods can trigger fragmentation (MS/MS) of detected metabolite ions, providing structural information crucial for identifying metabolic pathways such as oxidation, hydroxylation, or conjugation. nih.gov While this methodology is well-established, no specific studies detailing the metabolic profile of 1-(4-Chloro-2-ethynylphenyl)pyrrolidine using HRMS have been reported.

Multi-Dimensional NMR Spectroscopy for Conformational and Interaction Studies

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure and conformational dynamics of molecules in solution. nih.govnih.gov Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy) can reveal through-bond and through-space correlations between atoms, providing insights into the molecule's spatial arrangement. researchgate.net Furthermore, NMR is invaluable for studying ligand-target interactions, allowing for the identification of binding interfaces and the characterization of conformational changes upon binding. nih.gov However, the scientific literature lacks any multi-dimensional NMR studies focused on 1-(4-Chloro-2-ethynylphenyl)pyrrolidine, leaving its conformational preferences and interaction modes uncharacterized.

Circular Dichroism (CD) Spectroscopy for Chiral Purity and Conformational Probes

Circular Dichroism (CD) spectroscopy is a sensitive technique for probing the chirality of molecules and analyzing their secondary structure and conformational changes. It measures the differential absorption of left- and right-circularly polarized light. For a chiral molecule like 1-(4-Chloro-2-ethynylphenyl)pyrrolidine (assuming the existence of stereoisomers), CD spectroscopy would be essential for determining its enantiomeric purity and for monitoring conformational changes that may occur upon interaction with other molecules or changes in its environment. The application of CD spectroscopy to this specific compound has not been documented in the available literature.

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) for Binding Thermodynamics and Kinetics

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are powerful biophysical techniques for quantifying the thermodynamics and kinetics of ligand-target binding events. jelsciences.com ITC directly measures the heat released or absorbed during binding, providing information on the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). SPR, on the other hand, is a label-free optical sensing technique that monitors binding events in real-time, allowing for the determination of association (ka) and dissociation (kd) rate constants, in addition to the binding affinity. mdpi.comnih.gov These techniques are crucial for understanding the driving forces behind molecular recognition. There is currently no published research employing ITC or SPR to investigate the binding properties of 1-(4-Chloro-2-ethynylphenyl)pyrrolidine.

Advanced Spectroscopic Methods for Real-Time Ligand-Target Interaction Monitoring

A variety of advanced spectroscopic methods are available for monitoring ligand-target interactions in real-time. jelsciences.com These can include fluorescence-based assays, such as Fluorescence Resonance Energy Transfer (FRET) and fluorescence polarization, which can provide dynamic information about binding events and conformational changes. Other techniques, like stopped-flow spectroscopy, can be used to study the kinetics of fast binding processes. jelsciences.com The application of these advanced spectroscopic methods to study the real-time interactions of 1-(4-Chloro-2-ethynylphenyl)pyrrolidine with any biological target remains an unexplored area of research.

Future Directions and Research Gaps in the Academic Study of 1 4 Chloro 2 Ethynylphenyl Pyrrolidine

Unexplored Synthetic Avenues and Methodological Advancements

The synthesis of 1-(4-Chloro-2-ethynylphenyl)pyrrolidine and its analogs presents an opportunity for methodological innovation. While classical approaches to the synthesis of substituted pyrrolidines are well-documented, the unique substitution pattern of this compound invites the exploration of more efficient and stereoselective synthetic routes. Future research could focus on the development of novel catalytic systems for the direct C-H functionalization of the phenyl ring, potentially offering a more atom-economical approach than traditional cross-coupling reactions. nih.gov

Furthermore, the ethynyl (B1212043) group offers a versatile handle for post-synthetic modifications via click chemistry or Sonogashira coupling reactions, allowing for the rapid generation of a library of derivatives. nih.gov The development of one-pot or tandem reaction sequences that combine the formation of the pyrrolidine (B122466) ring with the introduction of the chloro and ethynyl substituents would represent a significant methodological advancement. Such strategies could streamline the synthesis process, making these scaffolds more accessible for biological screening.

A key area for advancement lies in asymmetric synthesis to control the stereochemistry of substituted pyrrolidines, which can be crucial for biological activity. researchgate.net Exploring enantioselective methods for the synthesis of chiral analogs of 1-(4-Chloro-2-ethynylphenyl)pyrrolidine could lead to the discovery of compounds with improved potency and selectivity.

| Potential Synthetic Advancement | Description | Potential Impact |

| Direct C-H Arylation | Catalytic C-H activation to form the C-N bond between the phenyl and pyrrolidine rings. | Increased atom economy and reduced synthetic steps. |

| Flow Chemistry Synthesis | Continuous flow synthesis for improved reaction control, safety, and scalability. | Enhanced reproducibility and potential for library synthesis. |

| Asymmetric Catalysis | Development of chiral catalysts for the enantioselective synthesis of pyrrolidine derivatives. | Access to stereochemically pure compounds for biological evaluation. |

| Sonogashira Coupling Variations | Exploration of novel palladium and copper catalysts for the ethynylation step. | Improved yields and functional group tolerance. |

Identification of Novel Biological Targets and Pathways

The pyrrolidine ring is a privileged scaffold found in a multitude of compounds targeting a wide range of biological entities, including enzymes, receptors, and ion channels. frontiersin.orgnbinno.com Given the structural features of 1-(4-Chloro-2-ethynylphenyl)pyrrolidine, several avenues for identifying novel biological targets can be pursued. The substituted phenyl ring suggests potential interactions with targets that have aromatic binding pockets. The chloro-substituent, known to modulate pharmacokinetic and pharmacodynamic properties, could enhance binding affinity or alter metabolic stability. nih.govchemrxiv.orgmdpi.com

Initial screening efforts could involve broad-based phenotypic assays to identify any general biological activity, followed by target deconvolution studies. Furthermore, computational approaches such as inverse docking, where the compound is screened against a library of known protein structures, could help to generate hypotheses about potential targets. The pyrrolidine moiety is present in drugs targeting the central nervous system, infectious diseases, and cancer, suggesting these as initial therapeutic areas to explore. frontiersin.orgnih.gov

| Potential Target Class | Rationale | Example Research Direction |

| Kinases | Many kinase inhibitors feature substituted aromatic rings. | Screening against a panel of cancer-related kinases. |

| G-Protein Coupled Receptors (GPCRs) | The pyrrolidine scaffold is common in GPCR ligands. | Radioligand binding assays for a variety of GPCRs. |

| Ion Channels | Pyrrolidine derivatives have shown activity as ion channel modulators. | Electrophysiological studies on neuronal ion channels. |

| Epigenetic Targets | The ethynyl group could act as a warhead for covalent inhibition of certain enzymes. | Assays for inhibition of histone modifying enzymes. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Development of Advanced Analytical Techniques for Deeper Mechanistic Insights

To gain a comprehensive understanding of the mechanism of action of 1-(4-Chloro-2-ethynylphenyl)pyrrolidine and its future derivatives, the application of advanced analytical techniques is paramount. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can provide quantitative data on the binding affinity and thermodynamics of ligand-target interactions. jelsciences.comresearchgate.net

Cryogenic electron microscopy (cryo-EM) and X-ray crystallography can be utilized to solve the three-dimensional structures of the compound in complex with its biological target, offering atomic-level insights into the binding mode. mdpi.com This structural information is invaluable for structure-based drug design. Furthermore, advanced mass spectrometry techniques can be employed for proteomic and metabolomic studies to understand the downstream effects of compound activity on cellular pathways. nih.gov A novel technique, Transient Induced Molecular Electronic Spectroscopy (TIMES), offers a label-free and immobilization-free method to characterize protein-ligand interactions with high temporal resolution. acs.org

| Analytical Technique | Information Gained | Impact on Research |

| Surface Plasmon Resonance (SPR) | Real-time kinetics of binding (association and dissociation rates). | Quantitative understanding of target engagement. |

| Isothermal Titration Calorimetry (ITC) | Thermodynamic parameters of binding (enthalpy, entropy, stoichiometry). | Elucidation of the driving forces of binding. |

| X-ray Crystallography / Cryo-EM | High-resolution 3D structure of the ligand-protein complex. | Facilitates structure-based drug design and optimization. |

| Mass Spectrometry-based Proteomics | Changes in protein expression and post-translational modifications. | Identification of biomarkers and downstream signaling pathways. |

Addressing Challenges in Ligand Selectivity and Target Specificity

A significant hurdle in drug discovery is achieving high selectivity for the intended biological target to minimize off-target effects. For 1-(4-Chloro-2-ethynylphenyl)pyrrolidine, future research must systematically address the challenge of ligand selectivity. This involves comprehensive profiling of optimized analogs against a panel of related and unrelated targets.

The chloro- and ethynyl- substituents on the phenyl ring provide opportunities for fine-tuning selectivity. The position and nature of these substituents can be systematically varied to exploit subtle differences in the binding pockets of different proteins. nih.govacs.org For instance, the introduction of additional functional groups or the modification of the pyrrolidine ring can alter the conformational preferences of the molecule, leading to improved selectivity. Computational methods, such as free energy perturbation (FEP) calculations, can be used to predict the impact of structural modifications on binding selectivity, thereby guiding the design of more specific ligands.

Potential for Scaffold Repurposing and New Research Applications

The 1-(4-Chloro-2-ethynylphenyl)pyrrolidine scaffold may possess utility beyond a single therapeutic area. A systematic exploration of its potential for scaffold repurposing could uncover novel research applications. The inherent chemical reactivity of the ethynyl group makes it a candidate for use as a chemical probe for activity-based protein profiling (ABPP) to identify novel enzyme targets.

Furthermore, the pyrrolidine core is a common feature in organocatalysis. nih.gov The development of chiral derivatives of 1-(4-Chloro-2-ethynylphenyl)pyrrolidine could lead to new catalysts for asymmetric synthesis. The unique electronic properties conferred by the chloro and ethynyl substituents might also make this scaffold interesting for applications in materials science, such as the development of novel organic electronic materials. A thorough investigation into these alternative applications could maximize the scientific value of this chemical scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.